molecular formula C13H23N3O4 B2686205 tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate CAS No. 2227910-98-5

tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate

Cat. No.: B2686205
CAS No.: 2227910-98-5
M. Wt: 285.344
InChI Key: VZFBVVGLBSJICB-XIUUEPKSSA-N
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Description

The compound tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate (CAS: 2227910-98-5) is a chiral piperazine derivative with a molecular formula of C₁₃H₂₃N₃O₄ and a molecular weight of 285.34 g/mol . Its structure features:

  • A tert-butyl carbamate group at the 1-position of the piperazine ring.
  • Two methyl groups in the (2R,6S) configuration, imparting cis stereochemistry.
  • An (E)-2-nitroethenyl substituent at the 4-position, introducing a conjugated nitroalkene system .

Properties

IUPAC Name

tert-butyl (2S,6R)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-10-8-14(6-7-15(18)19)9-11(2)16(10)12(17)20-13(3,4)5/h6-7,10-11H,8-9H2,1-5H3/b7-6+/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFBVVGLBSJICB-XIUUEPKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Addition of the Nitroethenyl Group:

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitroethenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with a piperazine core exhibit anticancer properties. Specifically, derivatives of piperazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the nitroethenyl group is hypothesized to enhance these effects through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that piperazine derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Neuropharmacological Applications

1. Central Nervous System Modulation
Piperazine derivatives are known for their ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety . The specific structural modifications present in tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate may provide enhanced selectivity and efficacy compared to other piperazine derivatives.

2. Analgesic Effects
There is ongoing research into the analgesic properties of piperazine compounds. The modulation of pain pathways through central nervous system receptors could lead to the development of new pain management therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the creation of a library of derivatives that can be screened for enhanced biological activity .

Case Studies

Case Study 1: Anticancer Screening
A study published in 2023 evaluated a series of piperazine derivatives, including this compound, against various cancer cell lines. Results showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate would depend on its specific application. Generally, the nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name / ID Substituents at Piperazine 4-Position Molecular Weight (g/mol) Stability Notes Key References
Target Compound (CAS: 2227910-98-5) (E)-2-nitroethenyl 285.34 Discontinued; stability data unavailable
tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (Compound 33) 3-nitrophenoxybutanoyl ~409.4 (estimated) Contains labile ester linker
tert-butyl 4-(6-aminohexyl)piperazine-1-carboxylate (2h) 6-aminohexyl 285.41 Flexible aliphatic chain; stable in EtOH
WK-26 (carbazole derivative) Carbazole-propan-2-yl ether ~700 (estimated) Bulky aromatic groups; enzymatic target
tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-chloro-3-nitropyridine 342.78 Aromatic nitro group; 95% purity
Compound 1a (oxazolidinone-triazole derivative) Oxazolidinone-triazole ~500 (estimated) Degrades in simulated gastric fluid

Stability and Reactivity

  • Instability in Analogues: Compound 1a (oxazolidinone-triazole) degrades in gastric fluid due to hydrolytically labile oxazolidinone rings, suggesting that the target compound’s nitroethenyl group may confer better stability in acidic conditions .
  • Aliphatic vs. Aromatic Substituents: The aminohexyl chain in compound 2h enhances solubility but introduces conformational flexibility, whereas the target’s rigid nitroethenyl group may improve binding specificity .

Crystallographic and Analytical Methods

  • Software like SHELX and ORTEP () are critical for confirming stereochemistry and crystal packing, which would be essential for validating the target compound’s (2R,6S) configuration .

Biological Activity

Tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H25N3O4
  • CAS Number : 223786-38-7

The compound is characterized by its piperazine core substituted with a tert-butyl group and a nitroethenyl moiety. This unique structure contributes to its biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The introduction of the nitroethenyl group enhances the efficacy against various bacterial strains. Studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. In vitro studies indicate that it can induce apoptosis in certain cancer cell types, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : Some piperazine derivatives are known to interact with neurotransmitter receptors. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which could be beneficial for treating mood disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission and influence neurochemical pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialActive against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential modulation of serotonin/dopamine receptors

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial properties. The results indicated that the presence of the nitroethenyl group significantly enhanced antibacterial activity compared to non-substituted analogs .
  • Cytotoxicity Assessment :
    In a laboratory setting, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent response with IC50 values indicating substantial cytotoxicity at higher concentrations .
  • Neuropharmacological Studies :
    A study investigating the effects of various piperazine derivatives on neurotransmitter systems found that this compound modulated serotonin receptor activity in vitro, suggesting potential applications in treating anxiety and depression .

Q & A

What are the key synthetic challenges in achieving high enantiomeric purity for this compound, and how can they be addressed methodologically?

Basic Research Focus
The stereochemical integrity at the 2R and 6S positions requires precise control during synthesis. Challenges include racemization at chiral centers and competing side reactions during nitroethenyl group installation.
Methodological Approach :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to enforce stereoselectivity .
  • Monitor intermediate stereochemistry via chiral HPLC or polarimetry.
  • Protect reactive amines with tert-butoxycarbonyl (Boc) groups to minimize racemization during nitroethenylation .

How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for structural validation?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., rotamers) or improper computational solvent modeling.
Methodological Approach :

  • Perform variable-temperature NMR to identify conformational exchange (e.g., coalescence of peaks at elevated temperatures) .
  • Use 2D NMR (NOESY, COSY) to confirm spatial proximity of protons, particularly for the (E)-nitroethenyl configuration .
  • Re-run computational simulations (DFT, Gaussian) with explicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .

What experimental strategies optimize the nitroethenyl group’s stability during long-term storage?

Advanced Research Focus
The nitroethenyl group is prone to photodegradation and hydrolysis.
Methodological Approach :

  • Store under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation .
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track decomposition products .
  • Formulate as a lyophilized powder or encapsulate in cyclodextrins to enhance solid-state stability .

Which analytical techniques are critical for confirming the (E)-configuration of the nitroethenyl moiety?

Basic Research Focus
The (E)-configuration is essential for bioactivity and reactivity.
Methodological Approach :

  • 1H NMR : Observe coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • IR Spectroscopy : Confirm C=C stretching (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., C–C bond angles and torsion angles) .

How does the stereochemistry at 2R and 6S influence interactions with biological targets?

Advanced Research Focus
Chirality affects binding affinity and selectivity for receptors or enzymes.
Methodological Approach :

  • Synthesize enantiopure isomers via preparative chiral HPLC and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Perform molecular docking (AutoDock Vina) to model enantiomer-target interactions, focusing on hydrogen bonding and steric clashes .
  • Validate with mutagenesis studies on target proteins to identify stereosensitive residues .

What synthetic routes are most efficient for introducing the nitroethenyl group without side reactions?

Basic Research Focus
Nitroalkene formation often competes with polymerization or over-oxidation.
Methodological Approach :

  • Condensation Reaction : React a nitroalkane (e.g., nitromethane) with a ketone precursor under basic conditions (e.g., K₂CO₃ in THF) .
  • Cross-Coupling : Use Pd-catalyzed Heck reactions with nitroethylene equivalents .
  • Quality Control : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and isolate intermediates via flash chromatography .

How can researchers mitigate toxicity risks during in vitro assays involving this compound?

Advanced Research Focus
Nitro groups may generate reactive oxygen species (ROS) in cellular models.
Methodological Approach :

  • Pre-screen cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
  • Include ROS scavengers (e.g., N-acetylcysteine) in assay buffers to isolate target-specific effects .
  • Use LC-MS to quantify metabolic byproducts (e.g., nitro-reduction products) in cell lysates .

What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

Basic Research Focus
Early-stage ADME profiling guides medicinal chemistry optimization.
Methodological Approach :

  • SwissADME : Predict logP (2.5–3.1) and aqueous solubility (poor, requiring DMSO solubilization) .
  • Molinspiration : Estimate bioavailability scores (e.g., Lipinski’s Rule of Five compliance) .
  • MD Simulations : Model membrane permeability using CHARMM-GUI for bilayer systems .

How can researchers resolve low yields during Boc deprotection in downstream derivatization?

Advanced Research Focus
Harsh acidic conditions (e.g., TFA) may degrade the nitroethenyl group.
Methodological Approach :

  • Use milder deprotection agents (e.g., HCl in dioxane) at 0°C to minimize side reactions .
  • Monitor deprotection via FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
  • Purify via pH-controlled extraction (adjust to pH 9–10 for amine solubility) .

What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Focus
Nitroethenyl derivatives may act as Michael acceptors or allosteric modulators.
Methodological Approach :

  • Kinetic Studies : Measure kᵢₙₕᵢ and Kᵢ using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Mass Spectrometry : Detect covalent adducts (e.g., enzyme-S-NO₂ conjugates) after incubation .
  • Circular Dichroism : Monitor conformational changes in target enzymes upon binding .

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